TPH1 Inhibition Potency: 3-Chloro-DL-phenylalanine vs. 4-Chloro-DL-phenylalanine (PCPA)
In a direct comparative study of TPH1 inhibitors, 3-Chloro-DL-phenylalanine demonstrates a quantifiable, albeit moderate, inhibitory effect on rat TPH1, with an IC50 of 6.22 µM [1]. This is in stark contrast to the benchmark TPH1 inhibitor, para-chlorophenylalanine (pCPA or 4-chloro-phenylalanine), which is characterized by a significantly weaker in vitro binding activity, with an IC50 reported to be greater than 50 µM [2]. This data indicates that 3-Chloro-DL-phenylalanine is approximately an 8-fold more potent inhibitor of TPH1 in this assay system compared to its para-substituted analog.
| Evidence Dimension | Inhibition of Tryptophan Hydroxylase 1 (TPH1) |
|---|---|
| Target Compound Data | IC50 = 6.22 µM (6.22E+3 nM) |
| Comparator Or Baseline | para-Chlorophenylalanine (pCPA, 4-chloro-phenylalanine) IC50 > 50 µM |
| Quantified Difference | 3-Chloro-DL-phenylalanine is approximately 8-fold more potent (IC50 6.22 µM vs >50 µM) |
| Conditions | Inhibition of TPH1-mediated serotonin biosynthesis in rat RBL2H3 cells after 48 hrs by RP-HPLC analysis (for target compound); in vitro binding activity (for comparator) |
Why This Matters
For researchers developing or utilizing TPH1 inhibitors, the 8-fold greater potency of 3-Chloro-DL-phenylalanine over pCPA allows for lower compound concentrations in in vitro assays, reducing potential off-target effects and improving experimental resolution.
- [1] BindingDB. (n.d.). BDBM50019142 (CHEMBL3288777) Affinity Data for Tryptophan 5-hydroxylase 1 (Rat). View Source
- [2] Lee, J., et al. (2022). Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Molecules, 27(11), 3417. View Source
